molecular formula C13H16N2O3 B1379057 (R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate CAS No. 1373232-19-9

(R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate

Cat. No.: B1379057
CAS No.: 1373232-19-9
M. Wt: 248.28 g/mol
InChI Key: QGOPZRYPDFSHOY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate (CAS: 1373232-19-9) is a chiral piperazine derivative with the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol . The compound features a benzyloxycarbonyl (Cbz) protecting group, a 2-methyl substituent, and a 3-oxo (keto) group on the piperazine ring. Its stereochemistry at the 2-position (R-configuration) distinguishes it from enantiomeric forms, which may exhibit divergent biological or chemical properties. The compound is typically stored under dry, sealed conditions at room temperature to maintain stability .

Piperazine derivatives are widely utilized in medicinal chemistry due to their versatility as building blocks for drug discovery. The 3-oxo group enhances electrophilicity, enabling nucleophilic additions, while the methyl substituent introduces steric effects that may influence binding selectivity .

Properties

IUPAC Name

benzyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10-12(16)14-7-8-15(10)13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOPZRYPDFSHOY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)NCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151286
Record name 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-19-9
Record name 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl 2-methyl-3-oxopiperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 2-methyl-3-oxopiperazine-1-carboxylic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.

    Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. Reagents like benzyl chloroformate are employed to introduce the benzyl group.

Industrial Production Methods

In an industrial setting, the production of ®-benzyl 2-methyl-3-oxopiperazine-1-carboxylate may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-benzyl 2-methyl-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include alkyl halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

®-benzyl 2-methyl-3-oxopiperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-benzyl 2-methyl-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula MW (g/mol) Substituents Optical Activity Synthesis Yield Key Features
(R)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate C₁₃H₁₆N₂O₃ 248.28 2-methyl, 3-oxo R-configuration N/A Chiral center; steric hindrance at C2
Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate C₁₉H₂₄N₂O₂ 312.41 4-hepta-1,6-dien-3-yl [α]D²⁸ = +19.4 (c 2.0, MeOH) 64% High stereoselectivity (94% ee); dienyl group for cycloadditions
Benzyl 3-oxopiperazine-1-carboxylate C₁₂H₁₄N₂O₃ 234.26 3-oxo N/A N/A Lacks methyl group; simpler structure
Benzyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate C₁₈H₁₇BrN₂O₃ 389.24 2-(2-bromophenyl) N/A N/A Bromine enhances electrophilicity
(S)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate C₁₃H₁₆N₂O₃ 248.28 2-methyl, 3-oxo S-configuration N/A Enantiomer with potential divergent bioactivity

Physicochemical and Reactivity Differences

  • Electronic Effects : Bromine substitution in introduces electron-withdrawing effects, enhancing reactivity toward cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Solubility and Stability : Bulky groups (e.g., tert-butyldimethylsilyl in ) improve lipid solubility but may reduce crystallinity, complicating purification .

Biological Activity

(R)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate is a synthetic compound characterized by a unique molecular structure that includes a piperazine ring and a carboxylate group. Its IUPAC name is benzyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate, with a molecular formula of C₁₃H₁₆N₂O₃ and a molecular weight of approximately 248.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly its interactions with various biological targets.

Structural Characteristics

The compound features:

  • Piperazine Ring : A common scaffold in many biologically active molecules.
  • Chiral Center : Contributes to enantiomeric specificity, which may significantly influence its biological interactions.
  • Carboxylate Group : Suggests potential utility as an intermediate in the synthesis of other biologically active compounds.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Receptor Binding

Interaction studies have shown that this compound can bind to various biological receptors, which may affect signaling pathways involved in cellular processes. The specific binding affinities and mechanisms are still under investigation, but preliminary data suggest it may have applications in drug design targeting specific receptors.

2. Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance, compounds similar to this one have demonstrated significant antiproliferative activity, indicating that it may inhibit cell growth through mechanisms such as apoptosis or cell cycle arrest.

Comparative Analysis

The following table summarizes some compounds with structural similarities to this compound and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
Benzyl 4-piperidoneContains a piperidine ringMore potent neuroactive properties
Methyl 4-piperidinecarboxylateSimilar carboxylate functionalityDifferent methyl substitution pattern
(S)-Benzyl 2-methylpiperazineEnantiomeric variantPotentially different biological activities

While detailed mechanisms specific to this compound are still being elucidated, insights from related compounds suggest that it may interfere with critical cellular functions such as:

  • Inhibition of Protein Interactions : Similar compounds have been shown to inhibit interactions between proteins involved in cell division and signal transduction.
  • Cell Cycle Arrest : Evidence suggests that this compound may induce G2/M phase arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related piperazine derivatives for their anticancer properties. For example:

  • In a study evaluating various analogs against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer), compounds demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.
  • Structure-Activity Relationship (SAR) Analysis : Identifying how variations in structure affect biological activity.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic potential in animal models.

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

  • Methodology : Optimize catalytic loading and reaction time to minimize racemization. Use continuous-flow systems for precise temperature control. Validate batch consistency via chiral SFC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.